
N,N-Bis(carboxymethyl)aminoacetylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(carboxymethyl)aminoacetylproline: is a complex organic compound that features a proline backbone with additional carboxymethyl and aminoacetyl groups. This compound is known for its chelating properties, which makes it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(carboxymethyl)aminoacetylproline typically involves the reaction of proline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of proline attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pH, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Bis(carboxymethyl)aminoacetylproline can undergo oxidation reactions, particularly at the amino and carboxymethyl groups.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The carboxymethyl groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the carboxymethyl groups.
Scientific Research Applications
Chemistry: N,N-Bis(carboxymethyl)aminoacetylproline is used as a chelating agent in various chemical reactions, particularly in the synthesis of metal complexes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind metal ions.
Industry: In industrial applications, this compound is used in water treatment processes to remove heavy metals and other contaminants.
Mechanism of Action
The mechanism by which N,N-Bis(carboxymethyl)aminoacetylproline exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxymethyl and aminoacetyl groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
- N,N-Bis(carboxymethyl)lysine
- Diethylenetriaminepentaacetic acid
- Ethylenediaminetetraacetic acid
Comparison:
- N,N-Bis(carboxymethyl)aminoacetylproline has a unique proline backbone, which distinguishes it from other similar compounds.
- N,N-Bis(carboxymethyl)lysine has a lysine backbone, making it more suitable for protein interactions.
- Diethylenetriaminepentaacetic acid and Ethylenediaminetetraacetic acid are more commonly used as chelating agents in industrial applications due to their higher stability and binding capacity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and chelating properties make it a valuable tool for various scientific research and industrial processes.
Properties
CAS No. |
93583-08-5 |
|---|---|
Molecular Formula |
C11H16N2O7 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2S)-1-[2-[bis(carboxymethyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O7/c14-8(13-3-1-2-7(13)11(19)20)4-12(5-9(15)16)6-10(17)18/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)/t7-/m0/s1 |
InChI Key |
LXZKWKLXKVDKGD-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



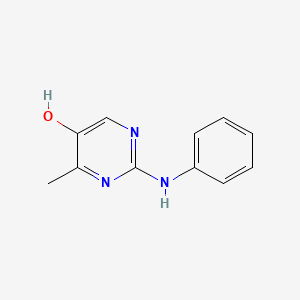
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
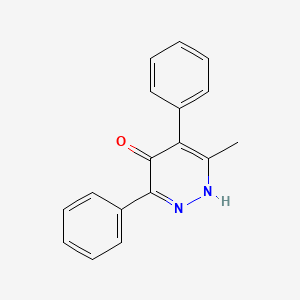
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
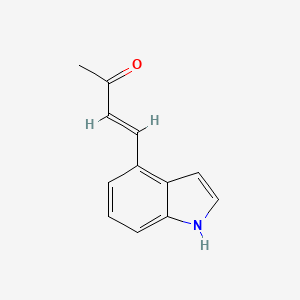
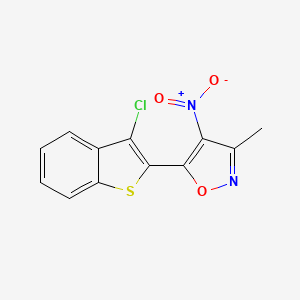
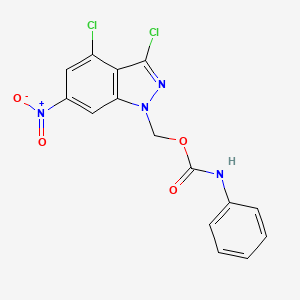
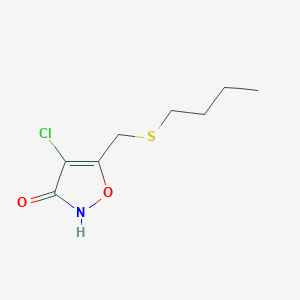
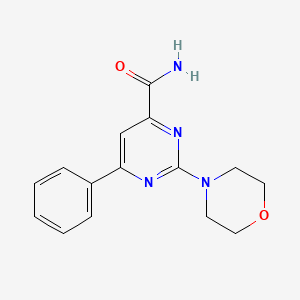
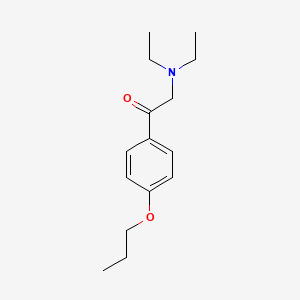
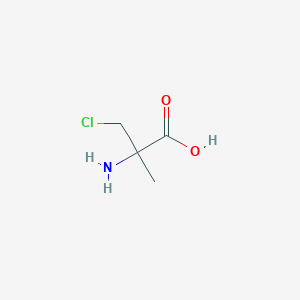
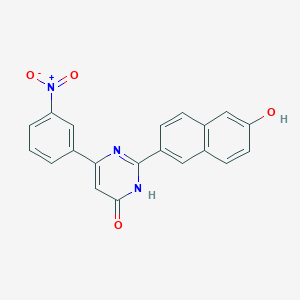
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
